Scientific Field: Nanotechnology
Methods of Application: The synthesis involves the reduction of ruthenium nitrosyl nitrate with sodium borohydride in flow 3D helical reactors.
Results or Outcomes: This method allows for the synthesis of small nanoparticles and the tuning of average size with narrow size distributions (2–4 ± 0.5 nm).
Scientific Field: Nanotechnology and Photoluminescence
Summary of Application: 1-Dodecyne is used in the synthesis of ruthenium nanoparticles that are cofunctionalized with acetylene derivatives of coumarin and perylene. These nanoparticles exhibit unique photoluminescence properties.
1-Dodecyne is a type of alkene with the formula C12H22 . It’s a chain of twelve carbon atoms ending with a triple bond. This location of a triple bond enhances the reactivity of the compound and makes it useful for a number of applications .
Scientific Field: Polymer Science
Summary of Application: 1-Dodecyne has been used in the polymerization of α-olefins, such as 1-decene, 1-dodecene, and 1-tetradecene .
Methods of Application: The polymerization process involves the use of a catalyst, such as Cp*TiMe2(O-2,6-iPr2C6H3)–borate, in the presence of an Al cocatalyst.
Results or Outcomes: The resultant polymers have high molecular weights and low PDIs.
Scientific Field: Material Science
Summary of Application: 1-Dodecyne has been used in the synthesis of stable, light-emitting silicon nanoparticles.
1-Dodecyne is an alkyne with the chemical formula , characterized by a long carbon chain consisting of twelve carbon atoms and a triple bond located at one end of the molecule. It is a colorless liquid at room temperature and is known for its distinctive, slightly pleasant odor. As an alkyne, 1-Dodecyne belongs to a class of hydrocarbons that contain at least one carbon-carbon triple bond. This structural feature imparts unique chemical properties, making it reactive in various organic transformations .
1-Dodecyne can be synthesized through several methods:
1-Dodecyne finds applications in various fields:
Interaction studies on 1-Dodecyne primarily focus on its reactivity with other chemicals rather than biological systems. Notably, it reacts vigorously with strong oxidizing agents and may release hydrogen gas when interacting with reducing agents. The compound's stability under various conditions makes it suitable for industrial applications while requiring caution due to its flammability and potential health hazards .
Several compounds share structural similarities with 1-Dodecyne. Below is a comparison highlighting their uniqueness:
Compound Name | Formula | Type | Unique Features |
---|---|---|---|
1-Dodecene | Alkene | Contains a double bond; used in detergent production. | |
Dodecane | Alkane | Fully saturated; used as a solvent and fuel. | |
1-Undecyne | Alkyne | Shorter carbon chain; used in organic synthesis. | |
1-Tetradecene | Alkene | Longer carbon chain; used in lubrication. |
The primary distinction of 1-Dodecyne lies in its triple bond, which contributes to its unique reactivity compared to alkenes and alkanes. Its applications often capitalize on this reactivity, particularly in synthetic organic chemistry .
Corrosive